3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Description
The exact mass of the compound this compound is 431.13688739 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-10-8-15(9-11-17)23(27)24-22(20-6-4-5-7-21(20)32-24)26-25(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKONOWNUTPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide” are currently unknown. This compound is a novel benzamide derivative, and benzamides are known to have a wide range of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects. .
Mode of Action
Benzamides, in general, are known to interact with various biological targets and induce changes that lead to their observed effects.
Biological Activity
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the benzamide class. Its unique structure, characterized by multiple methoxy groups and a benzofuran moiety, suggests potential biological activities that warrant detailed investigation. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 415.5 g/mol. The presence of methoxy groups enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and material science.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.
- Receptor Binding : It can bind to cellular receptors, thereby altering signal transduction pathways.
- Gene Expression Modulation : It may influence the expression of genes related to inflammation, cell proliferation, and apoptosis .
Biological Activities
Preliminary studies have indicated several promising biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation across various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays against human cancer cell lines, with IC50 values indicating effective growth inhibition .
- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens are still emerging .
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Multiple methoxy and benzofuran groups | Enhanced solubility and potential for selective enzyme inhibition |
| N-[4-Methylbenzoyl]-2-amino benzoic acid | Benzamide structure with different acyl group | Lacks complex benzofuran structure |
| 2-Benzoylaminobenzamide | Simplified structure without methoxy groups | Focused on Bcl-3 inhibition mechanisms |
This table highlights how the unique substitution pattern and functional groups of this compound may enhance its effectiveness compared to other compounds in its class.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating effective dose-response relationships .
- Molecular Dynamics Simulations : These simulations have been employed to study the binding interactions between the compound and target proteins, revealing critical insights into its mechanism of action through hydrophobic contacts and hydrogen bonding .
Preparation Methods
Cyclization for Benzofuran Formation
The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Adapted from NMDA receptor antagonist syntheses, a modified protocol uses:
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Substrate : 3-Nitro-2-(4-methoxybenzoyl)phenol (A ).
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Conditions : HCl (conc.) in acetic acid, reflux (110°C, 6 h).
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Outcome : Forms 2-(4-methoxybenzoyl)-3-nitro-1-benzofuran (B ) with 78% yield.
Mechanism : Protonation of the carbonyl oxygen activates the acetophenone for electrophilic attack, followed by dehydration to form the furan ring.
Functional Group Interconversion at Position 3
Reduction of Nitro to Amine :
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Substrate : B (3-nitro intermediate).
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Conditions : SnCl₂·2H₂O (5 equiv), concentrated HCl in methanol (1:2 v/v), reflux (30 min).
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Outcome : 2-(4-methoxybenzoyl)-1-benzofuran-3-amine (C ) isolated in 85% yield.
Critical Note : Excess SnCl₂ ensures complete reduction, while NaOH neutralization precipitates the amine.
Amide Coupling with 3,5-Dimethoxybenzoyl Chloride
Synthesis of 3,5-Dimethoxybenzoyl Chloride
Amidation of Benzofuran-3-amine
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Substrate : C (amine) and D (acyl chloride).
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Workup : Filtration, recrystallization (ethanol/DMF).
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Outcome : 3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide (E ) in 68% yield.
Optimization Insight : Prolonged reflux ensures complete acylation, while Et₃N scavenges HCl, shifting equilibrium toward product.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 478.1732 [M+H]⁺ (C₂₆H₂₃NO₆⁺ requires 478.1734).
Melting Point and Purity
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mp : 224–226°C (uncorrected).
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HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Cyclization | 78 | 95 | Short reaction time |
| SnCl₂ Reduction | 85 | 97 | High amine purity |
| Et₃N-Mediated Amidation | 68 | 98 | Scalable, minimal side products |
Challenges and Optimization Opportunities
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Regioselectivity in Cyclization : Competing formation of 2-acetylbenzofuran minimized using HCl over H₂SO₄.
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Amine Hydrolysis Risk : Strict anhydrous conditions during amidation prevent acyl chloride hydrolysis.
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Solvent Choice : Toluene outperforms THF in amidation due to higher reflux temperature and improved solubility .
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including condensation and coupling. Key steps include:
- Reflux with acidic catalysts : For example, glacial acetic acid facilitates the reaction between intermediates like substituted benzaldehydes and amines under reflux conditions (4–6 hours) .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane or dimethylformamide) prevent hydrolysis of sensitive groups like sulfonyl or benzofuran moieties .
- Coupling agents : Use of reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enhances amide bond formation between benzoic acid derivatives and amines .
- Yield optimization : Pressure reduction during solvent evaporation improves purity, while controlled pH and temperature (e.g., 45–60°C) minimize side reactions .
Q. What analytical methods are critical for characterizing this compound’s structural integrity?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at 3,5-positions) and benzofuran ring formation .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and benzofuran C-O-C stretches .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for complex intermediates .
- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by area normalization) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC values calculated using serial dilutions .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values, often revealing activity in the 10–50 µM range .
- Enzyme inhibition : Fluorescence-based assays target enzymes like kinases or proteases, with results normalized to positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Methoxy group position | 3,5-Dimethoxy enhances solubility; 4-methoxybenzoyl boosts benzofuran stability . | |
| Benzofuran substitution | 2-(4-Methoxybenzoyl) increases π-π stacking with target proteins (e.g., kinases) . | |
| Amide linker variation | Replacement with sulfonamide reduces cytotoxicity but lowers solubility . |
Q. How can environmental stability and degradation pathways be studied?
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) at 37°C, analyzing degradation products via LC-MS .
- Photolytic stability : Expose to UV-Vis light (254–365 nm) and monitor decomposition using HPLC .
- Microbial degradation : Soil or water microcosm experiments assess biotic breakdown, with metabolites identified through metabolomics .
Q. How to resolve contradictions in reported bioactivity data?
- Dose-dependent effects : Re-evaluate assays at lower concentrations (1–10 µM) to rule out nonspecific cytotoxicity .
- Cell line variability : Compare results across multiple lines (e.g., epithelial vs. hematopoietic) to identify tissue-specific activity .
- Solvent artifacts : Use DMSO controls (<0.1% v/v) to exclude solvent interference in enzymatic assays .
Q. What strategies validate multi-target effects in complex biological systems?
- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets in treated vs. untreated cells .
- Molecular docking : Simulate interactions with predicted targets (e.g., PARP, HDAC) using software like AutoDock Vina .
- Pathway analysis : RNA-seq or Metacore™ maps affected signaling pathways (e.g., apoptosis, oxidative stress) .
Q. What challenges arise in crystallographic and computational modeling?
- Crystal growth : Slow vapor diffusion in solvents like acetonitrile/water (1:1) yields diffraction-quality crystals .
- Density functional theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Dynamic behavior : MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
